N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 339100-68-4
VCID: VC4247604
InChI: InChI=1S/C23H20ClN3OS/c1-16-11-12-17(13-19(16)24)25-23(28)14-27-21-10-6-5-9-20(21)26-22(27)15-29-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3,(H,25,28)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4)Cl
Molecular Formula: C23H20ClN3OS
Molecular Weight: 421.94

N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

CAS No.: 339100-68-4

Cat. No.: VC4247604

Molecular Formula: C23H20ClN3OS

Molecular Weight: 421.94

* For research use only. Not for human or veterinary use.

N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide - 339100-68-4

Specification

CAS No. 339100-68-4
Molecular Formula C23H20ClN3OS
Molecular Weight 421.94
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[2-(phenylsulfanylmethyl)benzimidazol-1-yl]acetamide
Standard InChI InChI=1S/C23H20ClN3OS/c1-16-11-12-17(13-19(16)24)25-23(28)14-27-21-10-6-5-9-20(21)26-22(27)15-29-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3,(H,25,28)
Standard InChI Key VJVHPTJVLHTPRV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4)Cl

Introduction

N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a complex organic compound with a molecular structure that includes a benzimidazole core, a phenylsulfanyl group, and a chloro-methylphenyl moiety. This compound is of interest due to its potential biological activities and synthetic challenges.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole ring, introduction of the phenylsulfanyl group, and attachment of the acetamide moiety. Common methods involve nucleophilic substitution reactions and condensation reactions.

Steps for Synthesis:

  • Formation of Benzimidazole Ring: This involves the reaction of o-phenylenediamine with a carboxylic acid derivative.

  • Introduction of Phenylsulfanyl Group: This can be achieved through nucleophilic substitution using a phenylsulfanyl reagent.

  • Attachment of Acetamide Moiety: This involves condensation reactions with appropriate chloroacetyl derivatives.

Biological Activities

While specific biological activities of N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide are not detailed in the search results, compounds with similar structures often exhibit antimicrobial, anticancer, or anti-inflammatory properties. Further research is needed to determine its potential applications.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, it is essential to conduct in-depth studies to explore its pharmacological activities. Techniques such as molecular docking and in vitro assays can provide insights into its potential therapeutic applications.

Potential Research Directions:

  • Molecular Docking Studies: To evaluate its interaction with biological targets.

  • In Vitro Assays: To assess antimicrobial, anticancer, or anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved efficacy.

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